4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide

Description

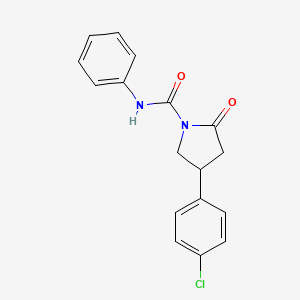

4-(4-Chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide is a pyrrolidine derivative featuring a 4-chlorophenyl substituent at position 4, a ketone group at position 2, and an N-phenyl carboxamide moiety at position 1 (Fig. 1). The 4-chlorophenyl group enhances hydrophobic interactions, while the carboxamide and ketone groups facilitate hydrogen bonding, which may influence biological activity and crystallinity .

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c18-14-8-6-12(7-9-14)13-10-16(21)20(11-13)17(22)19-15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBNAYVJTZYYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or 1,4-diamines.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as aniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl or chlorophenyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like sodium azide (NaN₃) or halogenating agents can be employed for substitution reactions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the synthesis of polymers and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrrolidine Derivatives

a. N-(4-Chlorophenyl)pyrrolidine-1-carboxamide

- Structure : Lacks the 2-oxo group present in the target compound.

- Molecular Weight : ~262.7 g/mol (estimated).

- Research Findings : Pyrrolidine carboxamides exhibit medicinal properties, but the 2-oxo group in the target compound may enhance interactions with polar residues in biological targets .

b. N-(4-Chlorophenyl)-2-oxopyrrolidine-1-carboxamide Derivatives

- Structural Variations : Substitutions on the phenyl ring (e.g., methyl, nitro) or pyrrolidine ring (e.g., alkylation) alter solubility and activity.

- Activity Trends: Electron-withdrawing groups (e.g., Cl, NO₂) improve metabolic stability but may reduce bioavailability due to increased hydrophobicity .

Pyridine and Pyridinone Analogues

a. 1-Allyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- Structure: Pyridinone core with an allyl group at position 1 and 4-chlorophenyl carboxamide.

- Molecular Weight : 288.73 g/mol .

- Key Differences: The aromatic pyridinone ring vs. non-aromatic pyrrolidine alters electronic properties.

- Applications: Limited data on biological activity, but pyridinones are explored as kinase inhibitors .

Triazole-Thiol Compounds (SARS-CoV-2 Inhibitors)

a. 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol

Piperazine and Piperidine Derivatives

a. Cetirizine-Related Compounds (e.g., 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol)

- Structure: Piperazine core with chlorophenyl-benzyl and ethanol substituents.

- Activity : Antihistaminic properties; the piperazine ring’s basicity enhances water solubility compared to pyrrolidine derivatives .

- Key Contrast : The target compound’s carboxamide and ketone groups provide distinct hydrogen-bonding profiles, suggesting divergent pharmacological targets .

Data Table: Structural and Functional Comparison

Biological Activity

4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide is a synthetic compound with significant potential in medicinal chemistry, particularly as a lead structure for drug development targeting neurodegenerative diseases such as Alzheimer's. Its unique structural features, including a pyrrolidine core and various substituents, contribute to its biological activity.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 315.77 g/mol

- Structure : Contains a pyrrolidine ring, a 4-chlorophenyl group, and an N-phenyl substituent.

Research indicates that compounds similar to this compound may act as enzyme inhibitors, particularly targeting the BACE-1 enzyme, which plays a crucial role in the pathogenesis of Alzheimer's disease. These compounds exhibit sub-micromolar activity in biological assays, suggesting strong potential for therapeutic applications.

Anticancer Activity

Recent studies have explored the anticancer properties of pyrrolidine derivatives, including those related to this compound. In vitro experiments using A549 human lung adenocarcinoma cells demonstrated that certain modifications to the compound can enhance its cytotoxicity:

| Compound | Viability (%) | Notes |

|---|---|---|

| Base Compound (4) | 78–86% | Weak anticancer activity |

| Compound with 4-chlorophenyl (6) | 64% | Enhanced activity |

| Compound with 4-bromophenyl (7) | 61% | Enhanced activity |

| Compound with 4-dimethylamino phenyl (8) | Significant reduction in viability | Most potent among tested derivatives |

These findings indicate that specific substitutions can significantly improve the anticancer efficacy of related compounds .

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has also been investigated. Compounds derived from the 4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine structure were screened against multidrug-resistant pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | >64 | No activity |

| Klebsiella pneumoniae | >64 | No activity |

| Escherichia coli | >64 | No activity |

The results indicated limited antimicrobial efficacy against Gram-negative pathogens, highlighting the need for further structural optimization to enhance bioactivity against resistant strains .

Case Study: BACE-1 Inhibition

A molecular docking study demonstrated that specific moieties within this compound can form critical interactions with BACE-1, influencing its inhibitory efficacy. The presence of hydrophobic pockets in enzyme active sites allows for enhanced binding affinity, suggesting a pathway for developing more effective inhibitors.

Structure-Activity Relationship (SAR)

Investigations into the SAR of pyrrolidine derivatives have revealed that modifications to the phenyl groups can significantly impact biological activity. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.